molecular formula C22H22N2O5S B423927 methyl 4-methyl-3-{[N-(methylsulfonyl)-N-(naphthalen-1-yl)glycyl]amino}benzoate

methyl 4-methyl-3-{[N-(methylsulfonyl)-N-(naphthalen-1-yl)glycyl]amino}benzoate

Cat. No.: B423927
M. Wt: 426.5g/mol
InChI Key: LQBHACKBOCMTIO-UHFFFAOYSA-N
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Description

methyl 4-methyl-3-{[N-(methylsulfonyl)-N-(naphthalen-1-yl)glycyl]amino}benzoate is a complex organic compound with a molecular formula of C21H21NO5S. This compound is known for its unique structure, which includes a naphthyl group, a sulfonyl group, and a benzoate ester. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-3-{[N-(methylsulfonyl)-N-(naphthalen-1-yl)glycyl]amino}benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Naphthyl Amine Intermediate: This step involves the reaction of 1-naphthylamine with methylsulfonyl chloride in the presence of a base such as triethylamine to form the naphthyl amine intermediate.

    Acetylation: The naphthyl amine intermediate is then acetylated using acetic anhydride to form the acetylated naphthyl amine.

    Coupling with Methyl 4-methyl-3-aminobenzoate: The acetylated naphthyl amine is then coupled with methyl 4-methyl-3-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

methyl 4-methyl-3-{[N-(methylsulfonyl)-N-(naphthalen-1-yl)glycyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

methyl 4-methyl-3-{[N-(methylsulfonyl)-N-(naphthalen-1-yl)glycyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-{[N-(methylsulfonyl)-N-(naphthalen-1-yl)glycyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The naphthyl group and sulfonyl group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methyl-3-({[(methylsulfonyl)(phenyl)amino]acetyl}amino)benzoate
  • Methyl 4-methyl-3-({[(methylsulfonyl)(2-naphthyl)amino]acetyl}amino)benzoate
  • Methyl 4-methyl-3-({[(methylsulfonyl)(3-naphthyl)amino]acetyl}amino)benzoate

Uniqueness

methyl 4-methyl-3-{[N-(methylsulfonyl)-N-(naphthalen-1-yl)glycyl]amino}benzoate is unique due to the presence of the 1-naphthyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5g/mol

IUPAC Name

methyl 4-methyl-3-[[2-[methylsulfonyl(naphthalen-1-yl)amino]acetyl]amino]benzoate

InChI

InChI=1S/C22H22N2O5S/c1-15-11-12-17(22(26)29-2)13-19(15)23-21(25)14-24(30(3,27)28)20-10-6-8-16-7-4-5-9-18(16)20/h4-13H,14H2,1-3H3,(H,23,25)

InChI Key

LQBHACKBOCMTIO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CN(C2=CC=CC3=CC=CC=C32)S(=O)(=O)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CN(C2=CC=CC3=CC=CC=C32)S(=O)(=O)C

Origin of Product

United States

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